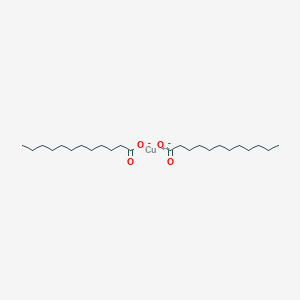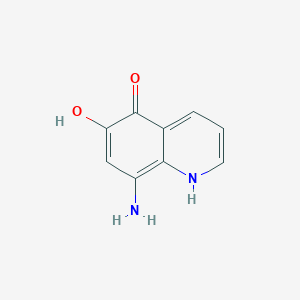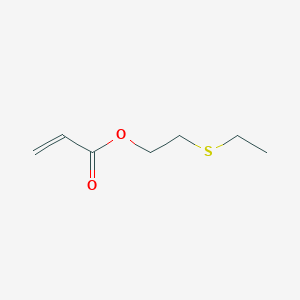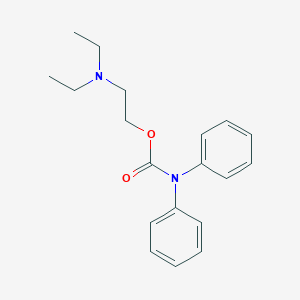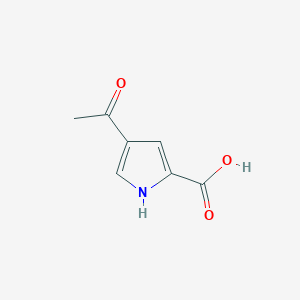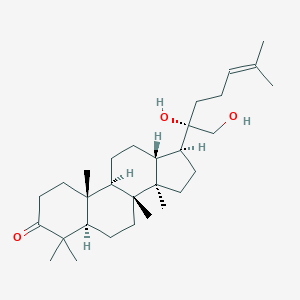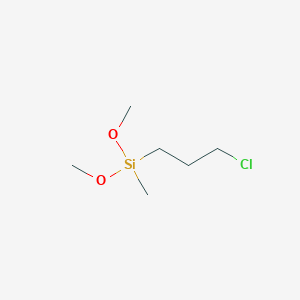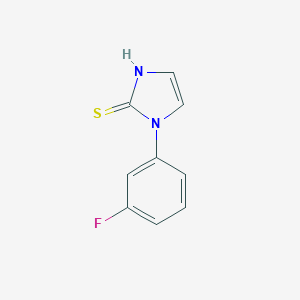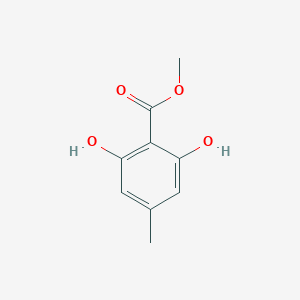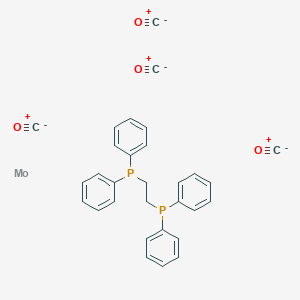
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide (CO) is a colorless, odorless, and tasteless gas that is produced by incomplete combustion of carbon-containing fuels. It is a toxic gas that binds to hemoglobin, reducing the oxygen-carrying capacity of the blood. 2-Diphenylphosphanylethyl(diphenyl)phosphane (dppe) is a bidentate ligand that forms stable complexes with transition metals. Molybdenum (Mo) is a transition metal that is widely used in industrial and biological applications.
Mecanismo De Acción
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum binds to the heme group of hemoglobin, forming carboxyhemoglobin. This reduces the oxygen-carrying capacity of the blood, leading to hypoxia. Dppe forms stable complexes with transition metals, increasing their stability and reactivity. Mo is a cofactor in enzymes such as nitrogenase and xanthine oxidase, which are involved in nitrogen fixation and purine metabolism, respectively.
Efectos Bioquímicos Y Fisiológicos
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum poisoning can lead to headache, dizziness, nausea, confusion, and death. Dppe and Mo are not toxic to humans at low concentrations. Dppe has been shown to have anti-inflammatory and anti-cancer properties in animal models. Mo deficiency can lead to growth retardation, anemia, and impaired immune function in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo are widely used in laboratory experiments. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is a versatile ligand that can form stable complexes with a wide range of transition metals. Dppe is a bidentate ligand that forms stable complexes with transition metals, increasing their stability and reactivity. Mo is a versatile catalyst that can be used in a wide range of chemical reactions. However, Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is toxic and must be handled with care. Dppe and Mo can be expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are many future directions for research on Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum has been shown to have therapeutic potential in the treatment of inflammatory and ischemic diseases. Dppe has been shown to have anti-cancer properties and could be used in the development of new cancer therapies. Mo-based catalysts could be used in the development of new chemical processes that are more sustainable and environmentally friendly. Further research is needed to explore the full potential of these compounds in various applications.
Conclusion:
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo are important compounds that have many applications in scientific research. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is a toxic gas that binds to hemoglobin, reducing the oxygen-carrying capacity of the blood. Dppe is a bidentate ligand that forms stable complexes with transition metals. Mo is a versatile catalyst that can be used in a wide range of chemical reactions. Further research is needed to explore the full potential of these compounds in various applications.
Métodos De Síntesis
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is produced by the incomplete combustion of carbon-containing fuels such as gasoline, natural gas, and coal. It can also be produced by the decomposition of organic matter and the reduction of metal oxides. Dppe can be synthesized by the reaction of diphenylphosphine with ethylene oxide. Mo can be obtained from molybdenite, a mineral that contains MoS2.
Aplicaciones Científicas De Investigación
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo are widely used in scientific research. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is used as a reducing agent, a solvent, and a ligand in coordination chemistry. Dppe is used as a ligand in coordination chemistry, catalysis, and organic synthesis. Mo is used as a catalyst in the chemical industry and as a cofactor in enzymes.
Propiedades
Número CAS |
15444-66-3 |
|---|---|
Nombre del producto |
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum |
Fórmula molecular |
C30H24MoO4P2 |
Peso molecular |
606.4 g/mol |
Nombre IUPAC |
carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum |
InChI |
InChI=1S/C26H24P2.4CO.Mo/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;4*1-2;/h1-20H,21-22H2;;;;; |
Clave InChI |
ZLDPBMXQLSUKMI-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Mo] |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Mo] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
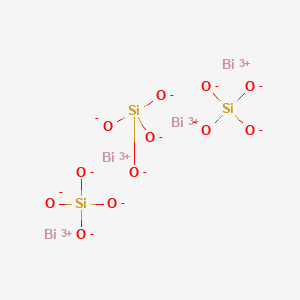
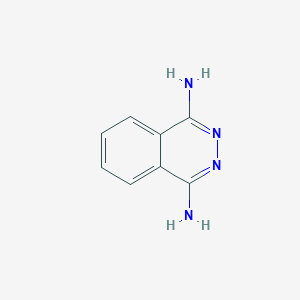
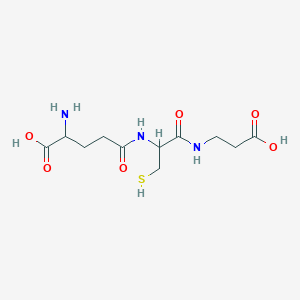
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
